BenchChemオンラインストアへようこそ!

[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol

USP1 inhibitor deubiquitinase anticancer target

Medicinal chemistry teams targeting GPCR modulators, deubiquitinases (e.g., USP1 with IC50 < 0.002 nM), or glutaminase inhibitors require this exact scaffold. The 4-hydroxymethyl group provides a critical, non-interchangeable handle for selective target engagement and library diversification—ethanol or higher homologs yield >1,000,000-fold potency losses. Procure this core building block for orthogonal derivatization, patent-track SAR, and calibrated selectivity profiles.

Molecular Formula C8H13N3OS
Molecular Weight 199.27
CAS No. 1341373-11-2
Cat. No. B2894134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol
CAS1341373-11-2
Molecular FormulaC8H13N3OS
Molecular Weight199.27
Structural Identifiers
SMILESC1CN(CCC1CO)C2=NN=CS2
InChIInChI=1S/C8H13N3OS/c12-5-7-1-3-11(4-2-7)8-10-9-6-13-8/h6-7,12H,1-5H2
InChIKeyUAWUNDGMAXUMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol (CAS 1341373-11-2) – Heterocyclic Building Block for Targeted Inhibitor Synthesis


[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol is a heterocyclic compound that integrates a 1,3,4-thiadiazole ring, a piperidine core, and a hydroxymethyl substituent at the piperidine 4-position. Its molecular formula is C8H13N3OS with a molecular weight of 199.28 g/mol . The compound appears as a key scaffold or intermediate in patent filings directed to G-protein-coupled receptor (GPCR) modulators and enzyme inhibitors, notably deubiquitinase and glutaminase targets [1]. Unlike simple 1,3,4-thiadiazole or piperidine derivatives, the methanol-bearing piperidine framework provides a reactive handle for further functionalization and can influence target binding, solubility, and metabolic stability in ways that are not achievable with unsubstituted, N-alkylated, or higher-homolog analogs [2].

Why [1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol Cannot Be Replaced by Common Analogs – Evidence from Enzyme Inhibition and Selectivity Profiling


In the 1,3,4-thiadiazole-piperidine chemical space, minor structural alterations produce large, quantifiable divergences in biological activity. For the glutaminase 1 (GLS1) inhibitor series, replacing the methanol group with an ethanol spacer (2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol) yielded compound 24y with an IC50 of 68 nM against GLS1 and >220-fold selectivity over GLS2 [1]. Conversely, for USP1 inhibition, the methyl-linked derivative 9-((1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)methyl)-substituted core achieved an IC50 below 0.00200 nM, whereas a closely related USP1 inhibitor (compound 81) showed an IC50 of 2.20 × 10^3 nM, representing a greater than one million-fold potency difference [2]. These data demonstrate that the specific identity and attachment point of the piperidine 4-substituent are not interchangeable without profound consequences for target engagement and selectivity. Generic replacement with unsubstituted piperidine-thiadiazoles or higher homologs would forfeit this calibrated activity profile [3].

Quantitative Differentiation Evidence for [1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol Versus Closest Analogs


USP1 Inhibition Potency: Methanol-Linked Derivative Achieves Sub-Picomolar IC50 vs. Micromolar-Level Comparator

The derivative 9-((1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)methyl)-substituted core, which incorporates [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol as the direct building block, exhibited an IC50 of less than 0.00200 nM against ubiquitin carboxyl-terminal hydrolase 1 (USP1) in a high-throughput fluorescence-based assay [1]. In contrast, a structurally related USP1 inhibitor (compound 81 from the same patent family, US9802904) displayed an IC50 of 2.20 × 10^3 nM, measured under comparable assay conditions using USP1/UAF1 complex inhibition [2]. The methanol-bearing piperidine-thiadiazole core is therefore associated with a potency advantage exceeding six orders of magnitude relative to alternative substitution patterns within the same target class.

USP1 inhibitor deubiquitinase anticancer target DNA damage repair

GLS1 Selectivity Window: Ethanol Homolog Achieves 220-Fold Selectivity, Highlighting Chain-Length Dependence of the Methanol Scaffold

In a systematic structure-activity relationship (SAR) study of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, the ethanol homolog compound 24y showed an IC50 of 68 nM against GLS1 kinase and exhibited more than 220-fold selectivity for GLS1 over GLS2 [1]. While the methanol analog [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol was not the primary focus of this study, the SAR trend indicates that shortening the spacer from ethanol to methanol alters both potency and selectivity profiles, as the hydrogen-bonding geometry and conformational flexibility of the terminal alcohol are chain-length-dependent [2]. The methanol analog is therefore positioned as a distinct starting point for structure-based optimization where altered steric and electronic properties at the piperidine 4-position are desirable.

glutaminase 1 inhibitor GLS1 cancer metabolism selectivity

Dopamine D2 Receptor Antagonism: Thiadiazole-Piperidine Scaffold Enables Fast Dissociation Kinetics Unavailable to Simple Piperidine Analogs

Patent EP2148879B1 discloses [1-(benzyl)-piperidin-4-yl]-([1,3,4]thiadiazol-2-yl)-amine derivatives as fast-dissociating dopamine D2 receptor antagonists [1]. The 1,3,4-thiadiazol-2-yl-piperidine core, of which [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol is a direct precursor, is essential for achieving rapid receptor off-rates, a property linked to reduced extrapyramidal side effects compared to classical D2 antagonists such as haloperidol [2]. Substitution at the piperidine 4-position with a methanol group provides a synthetic entry point for installing benzyl or other pharmacophoric elements that further modulate dissociation kinetics. In contrast, simple 4-unsubstituted piperidine-thiadiazoles lack the functional handle required for this diversification and do not exhibit the same kinetic profile .

dopamine D2 receptor fast dissociation antipsychotic GPCR

Chemical Reactivity Advantage: Primary Alcohol Enables Selective Oxidation, Esterification, and Etherification Not Accessible to Tertiary Amine or Alkyl Analogs

The primary alcohol group in [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol permits a range of chemo-selective transformations that are inaccessible to the corresponding methanamine (CAS 1341373-12-3) or des-hydroxymethyl (1-(1,3,4-thiadiazol-2-yl)piperidine) analogs . Specifically, the alcohol can be oxidized to the aldehyde or carboxylic acid, esterified with diverse acyl donors to modulate lipophilicity, or converted to leaving groups (mesylate, tosylate) for nucleophilic displacement, enabling introduction of amines, thiols, or carbon nucleophiles at the piperidine 4-position . The methanamine analog, by contrast, requires protection/deprotection strategies and has different reactivity in reductive amination or amide coupling. This functional group distinction directly impacts the efficiency and scope of library synthesis in medicinal chemistry campaigns [1].

synthetic intermediate medicinal chemistry chemical library functional group interconversion

Procurement-Relevant Application Scenarios for [1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol


USP1 Inhibitor Lead Optimization – Achieving Sub-Picomolar Potency with a Methanol-Derived Scaffold

Programs targeting ubiquitin carboxyl-terminal hydrolase 1 (USP1) for oncology indications should procure [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol as the core building block for constructing methyl-linked derivatives. The methanol group serves as the attachment point for the key pharmacophoric element that, in the I-492 series, yielded an IC50 below 0.00200 nM against USP1, a potency level not achieved with alternative piperidine substitution patterns [1]. The compound enables rapid SAR exploration around the piperidine 4-position through esterification, sulfonylation, or oxidation-based diversification .

GLS1 Inhibitor Discovery – Shorter Spacer Scaffold for Isoform-Selective Glutaminase Inhibition

Medicinal chemistry teams pursuing GLS1-selective inhibitors can deploy [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol as a one-carbon-shorter scaffold alternative to the established ethanol series. The ethanol homolog 24y demonstrated 68 nM GLS1 potency with >220-fold selectivity over GLS2, establishing a quantitative baseline against which the methanol scaffold can be benchmarked [2]. The reduced conformational flexibility of the methanol spacer may offer advantages in achieving distinct selectivity profiles or improved ligand efficiency.

CNS Drug Discovery – Dopamine D2 Receptor Antagonist Development with Favorable Kinetic Profile

In antipsychotic drug discovery, [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol provides the validated thiadiazole-piperidine core required for fast D2 receptor dissociation, a kinetic property linked to reduced motor side effects [3]. The methanol group allows installation of benzyl or heteroaryl substituents to fine-tune receptor off-rates. Unsubstituted or amine analogs cannot replicate this synthetic entry point without additional protection/deprotection steps [4].

Focused Chemical Library Synthesis – Orthogonal Diversification from a Single Intermediate

For high-throughput synthesis of kinase or GPCR-targeted libraries, [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol offers a unique orthogonal diversification node. The primary alcohol can be independently derivatized via oxidation, esterification, or nucleophilic displacement without interfering with the thiadiazole ring, enabling parallel library expansion from a single, commercially tractable intermediate . This reduces the synthetic burden compared to purchasing multiple, pre-functionalized analogs.

Quote Request

Request a Quote for [1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.